Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Overview
Description
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is a spirocyclic building block first synthesized by Carreira and coworkers . This compound is notable for its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification . It is used in various fields of scientific research, including drug discovery and development .
Preparation Methods
The synthesis of tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves several steps. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic ring . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
Chemical Reactions Analysis
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules . In biology and medicine, it is used in drug discovery and development, particularly for the design of novel therapeutic agents . Its unique structure allows for the exploration of new chemical space, making it valuable for the development of drugs with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved . The detailed mechanism of action may vary depending on the specific application and context .
Comparison with Similar Compounds
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide can be compared with other similar spirocyclic compounds, such as 2-Boc-8-oxo-5-thia-2-azaspiro[3.4]octane 5,5-dioxide . These compounds share similar structural features but may differ in their functional groups and reactivity . The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties . Other similar compounds include various azaspiro[3.4]octane derivatives, each with their own unique characteristics and applications .
Properties
IUPAC Name |
tert-butyl 5,5,8-trioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5S/c1-10(2,3)17-9(14)12-6-11(7-12)8(13)4-5-18(11,15)16/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFLECMRQFDZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(=O)CCS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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